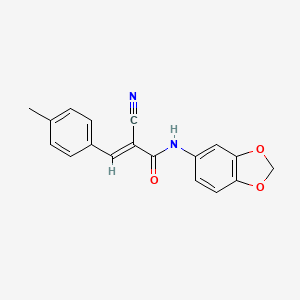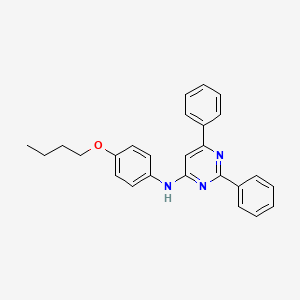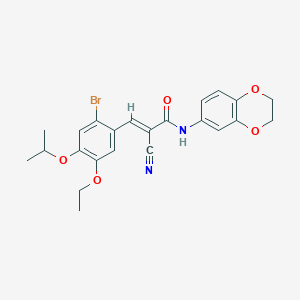
N-1,3-benzodioxol-5-yl-2-cyano-3-(4-methylphenyl)acrylamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of acrylamide derivatives, such as N-1,3-benzodioxol-5-yl-2-cyano-3-(4-methylphenyl)acrylamide, typically involves condensation reactions under specific conditions. For instance, Kariuki et al. (2022) described the synthesis of a related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, achieved through condensation of equimolar equivalents of specific aldehyde and cyanoacetamide in boiling ethanol under basic conditions, yielding a 90% success rate (Kariuki et al., 2022).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the compound's properties and behavior. X-ray crystallography, NMR spectroscopy, and other spectroscopic methods are commonly used for this purpose. The structure of synthesized compounds, as illustrated in the work by Kariuki et al. (2022), was confirmed using NMR spectroscopy and single-crystal X-ray diffraction, highlighting the importance of these techniques in molecular analysis.
Chemical Reactions and Properties
Acrylamide derivatives participate in a variety of chemical reactions, contributing to their versatile chemical properties. For example, Vardanyan et al. (2021) discussed the reaction of 5-(1,4-benzodioxan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol with acrylonitrile, leading to the formation of compounds with potential for further chemical transformations (Vardanyan et al., 2021).
Aplicaciones Científicas De Investigación
Polymer Science Applications
N-1,3-benzodioxol-5-yl-2-cyano-3-(4-methylphenyl)acrylamide serves as a foundational monomer in the synthesis of polymers with specific functionalities. In the realm of controlled radical polymerization, the compound has shown significant promise. Mori, Sutoh, and Endo (2005) illustrated the controlled radical polymerization of an acrylamide containing an L-phenylalanine moiety via reversible addition−fragmentation chain transfer (RAFT) polymerization, leading to homopolymers with narrow polydispersity and enhanced isotacticity (H. Mori, K. Sutoh, & T. Endo, 2005). This technique allows for the synthesis of polymers with precise molecular weight control and functional end groups, demonstrating the compound's utility in creating tailored polymeric materials with potential applications in molecular biology and biomedicine (F. D’Agosto, R. Hughes, M. Charreyre, C. Pichot, & R. Gilbert, 2003).
Biomedical Applications
The compound's derivatives have been investigated for their role as corrosion inhibitors, showcasing their potential in biomedical applications. Research by Abu-Rayyan et al. (2022) on synthetic acrylamide derivatives for corrosion inhibition on copper in nitric acid solutions highlighted their effectiveness, suggesting possible implications in medical device longevity and stability (Ahmed Abu-Rayyan et al., 2022). Furthermore, derivatives have been explored as inhibitors of histone deacetylases, a class of enzymes implicated in the regulation of gene expression, pointing to potential therapeutic applications in cancer treatment (J. Bressi et al., 2010).
Materials Science
In materials science, the compound's derivatives have contributed to the development of novel materials with specialized properties. For instance, El-Sonbati et al. (2018) synthesized polymeric complexes with a novel ligand derived from a sulfa drug, showcasing the potential of such complexes in creating materials with specific applications in cancer treatment (A. El-Sonbati et al., 2018). Additionally, the synthesis of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives by Tian et al. (2010) illustrates the potential of these materials as chiral stationary phases in chromatography, indicating their utility in the separation of enantiomers, a crucial process in pharmaceutical manufacturing (Y. Tian et al., 2010).
Propiedades
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-2-4-13(5-3-12)8-14(10-19)18(21)20-15-6-7-16-17(9-15)23-11-22-16/h2-9H,11H2,1H3,(H,20,21)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKHEGVFDUPQGT-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1,3-benzodioxol-5-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4625701.png)

![5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4625704.png)


![N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4625726.png)

![5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4625737.png)
![2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one](/img/structure/B4625739.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4625740.png)
![N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4625750.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4625755.png)
![N-(2-methyl-4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-furamide](/img/structure/B4625763.png)
![3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B4625773.png)